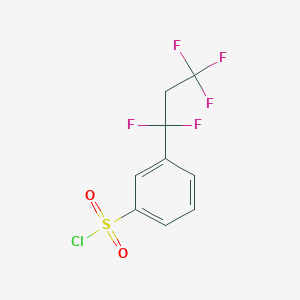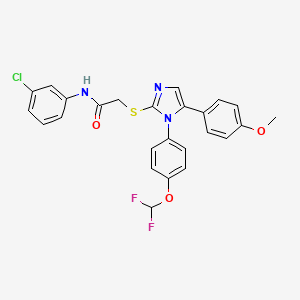
N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H20ClF2N3O3S and its molecular weight is 515.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
One significant application of similar compounds to N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is in anticonvulsant activity. A study by Aktürk et al. (2002) on omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, which share a core structural similarity, demonstrated notable anticonvulsant effects against seizures induced by maximal electroshock (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antitumor Activity
Compounds structurally related to this compound have been studied for their potential in cancer treatment. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings and found some of them to have considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Herbicide Metabolism
The metabolism of chloroacetamide herbicides, which are structurally related to the compound , has been extensively studied. Coleman et al. (2000) explored the comparative metabolism of various chloroacetamide herbicides and their metabolites in human and rat liver microsomes, providing insights into the metabolic pathways of similar compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Antibacterial Activity
Derivatives of this compound exhibit potential in antibacterial applications. Desai et al. (2008) synthesized and evaluated various acetamide derivatives for their antibacterial activity against both gram-positive and gram-negative bacteria (Desai, Shah, Bhavsar, & Saxena, 2008).
Fatty Acid Synthesis Inhibition in Algae
Another interesting application area is in the study of fatty acid synthesis in algae. Weisshaar and Böger (1989) investigated the inhibition of fatty acid synthesis by chloroacetamide herbicides in the green alga Scenedesmus Acutus (Weisshaar & Böger, 1989).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF2N3O3S/c1-33-20-9-5-16(6-10-20)22-14-29-25(31(22)19-7-11-21(12-8-19)34-24(27)28)35-15-23(32)30-18-4-2-3-17(26)13-18/h2-14,24H,15H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJVUDMHLDNBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2857386.png)
![2-[(Oxolan-3-yl)methoxy]acetonitrile](/img/structure/B2857387.png)


![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2857392.png)
![1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2857393.png)
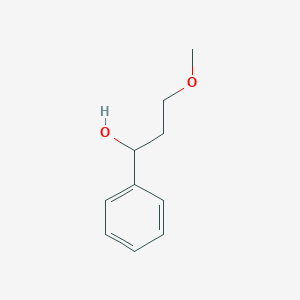
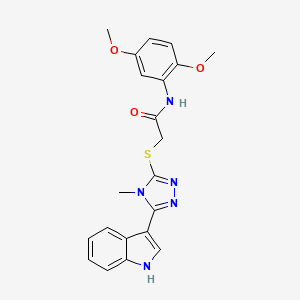
![4-[(Butan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2857399.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2857400.png)
![Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2857401.png)
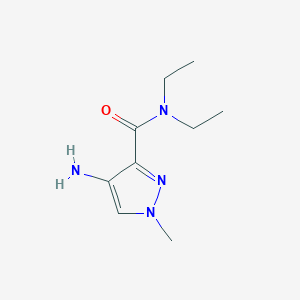
![1-(1,2-benzoxazol-3-yl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]methanesulfonamide](/img/structure/B2857406.png)
